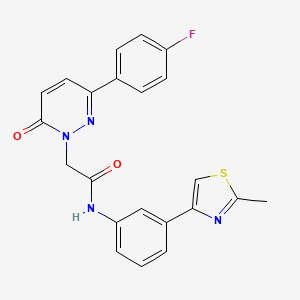

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Description

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide (hereafter referred to by its full systematic name) is a pyridazinone derivative with a fluorinated aromatic system and a thiazole-containing acetamide moiety. The structural features of this compound include:

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c1-14-24-20(13-30-14)16-3-2-4-18(11-16)25-21(28)12-27-22(29)10-9-19(26-27)15-5-7-17(23)8-6-15/h2-11,13H,12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDHZGQYTSAPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, making it a subject of interest for researchers investigating new therapeutic agents.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 383.4 g/mol. The presence of a fluorophenyl group and a pyridazinone core is notable, as these functional groups are often associated with enhanced biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O4 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide |

| InChI Key | FTYOBDSZPVJVDM-UHFFFAOYSA-N |

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : The compound could interact with cell surface receptors, altering cellular signaling pathways.

- Gene Expression Regulation : It may influence the expression of genes related to disease processes.

Biological Activities

Preliminary studies indicate that compounds similar to 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide exhibit significant biological activities, including:

- Anticancer Activity : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, such as MCF-7 (breast carcinoma) and others.

- Antibacterial and Antifungal Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains, indicating potential use in treating infections.

- Anticonvulsant Effects : Certain derivatives have been evaluated for their ability to reduce seizure activity in animal models.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of related compounds against the MCF-7 cell line. Compound 9j from a similar series exhibited an IC50 value of 21.57 µM, indicating promising anticancer properties .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition showed that similar compounds could effectively inhibit various kinases involved in cancer progression, suggesting that this class of compounds may serve as potential targeted therapies .

Comparative Analysis with Similar Compounds

The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is highlighted by comparing its activity with structurally similar compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Other Activities |

|---|---|---|

| 9j (related compound) | 21.57 | Antimicrobial |

| N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)... | Moderate | Kinase inhibition |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural homology with the target molecule, differing primarily in substituents on the pyridazinone core and the acetamide side chain:

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity

- The target compound (MW 393.43) and N-(3,4,5-trifluorophenyl) analog (MW 407.32) exhibit higher molecular weights compared to the pyridinyl derivative (MW 340.31), likely due to bulkier substituents.

- The trifluorophenyl analog has increased lipophilicity (logP estimated >3.5) due to fluorine atoms, whereas the ethoxy-containing compound may display intermediate logP values due to the ethoxy group’s polarity.

Solubility and Bioavailability

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a pyridazinone core, a 4-fluorophenyl group, and a 2-methylthiazole-substituted phenylacetamide moiety. The pyridazinone core provides hydrogen-bonding capability, while the fluorine atoms enhance electronegativity and metabolic stability. The thiazole ring contributes to π-π stacking interactions with biological targets, influencing both reactivity and bioavailability .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.

- Step 2 : Introduction of the 4-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic substitution.

- Step 3 : Acetamide coupling via EDC/HOBt-mediated reactions with 3-(2-methylthiazol-4-yl)aniline. Solvents like ethanol or DMF and catalysts such as palladium or acid catalysts are critical for yield optimization .

Q. What analytical techniques confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : To verify proton/carbon environments (e.g., distinguishing thiazole protons at δ 7.2–7.5 ppm).

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS m/z ~450 [M+H]+).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature : Pyridazinone cyclization requires 80–100°C for efficient ring closure.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Workup : Purification via flash chromatography or recrystallization minimizes byproducts .

Q. How do structural analogs inform SAR studies for this compound?

- Fluorine vs. Chlorine : Fluorine enhances metabolic stability compared to chlorine analogs (lower logP).

- Thiazole vs. Methoxy Groups : Thiazole improves target binding affinity (e.g., IC₅₀ = 0.2 μM vs. 1.5 μM for methoxy analogs).

- Data Source : Comparative tables from pyridazinone derivatives highlight substituent effects on activity .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., ATP-based viability assays).

- Target Selectivity Profiling : Use kinase panels to confirm off-target effects.

- Structural Analysis : X-ray crystallography or docking studies to validate binding modes .

Q. How does the compound interact with biological targets at the molecular level?

- X-ray Crystallography : Reveals hydrogen bonding between the pyridazinone carbonyl and kinase hinge regions (e.g., EGFR).

- Molecular Docking : Predicts favorable interactions with hydrophobic pockets via the 2-methylthiazole group .

Q. What in silico methods predict pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., high GI absorption due to cLogP ~3.2).

- Metabolic Stability : CYP450 isoform screening identifies potential oxidation sites (e.g., fluorophenyl resistance to CYP3A4) .

Q. How can solubility challenges be addressed in pharmacological testing?

- Prodrug Design : Introduce phosphate esters at the acetamide group.

- Co-Solvents : Use DMSO/PEG mixtures for in vitro assays.

- Nanoparticle Formulation : Lipid-based carriers improve aqueous dispersion .

Q. What experimental approaches elucidate metabolic pathways and stability?

- LC-MS/MS Metabolite Identification : Incubate with liver microsomes to detect hydroxylated or glucuronidated products.

- pH-Dependent Stability Tests : Assess degradation in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.